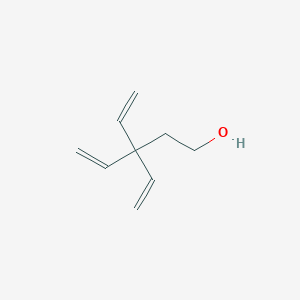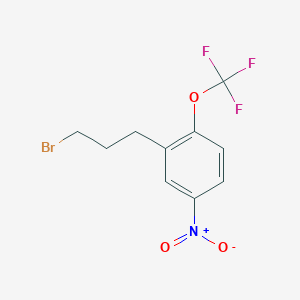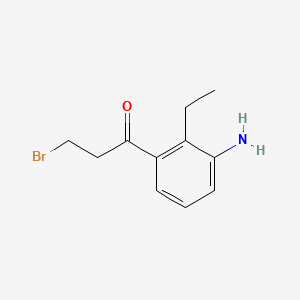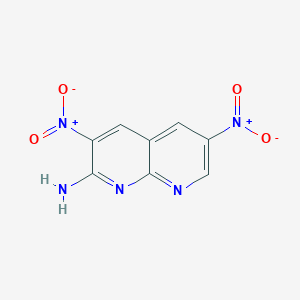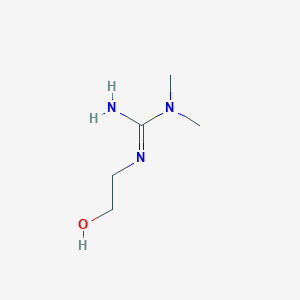
3-(2-Hydroxyethyl)-1,1-dimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-1,1-dimethylguanidine is an organic compound with a guanidine core structure It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine typically involves the reaction of 1,1-dimethylguanidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the guanidine core. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation systems can enhance the efficiency of the production process, reducing costs and minimizing environmental impact.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents such as alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
科学的研究の応用
3-(2-Hydroxyethyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The guanidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyldiethanolamine: Similar in structure but with different functional groups, used in gas treating and as a sweetening agent.
Triethanolamine: Another related compound with three hydroxyethyl groups, used in cosmetics and as a pH adjuster.
Uniqueness
3-(2-Hydroxyethyl)-1,1-dimethylguanidine is unique due to its specific combination of a hydroxyethyl group and a guanidine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-8(2)5(6)7-3-4-9/h9H,3-4H2,1-2H3,(H2,6,7) |
InChIキー |
DSXKXRSFCRPAER-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


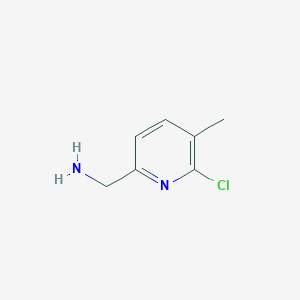



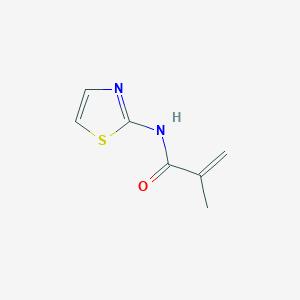
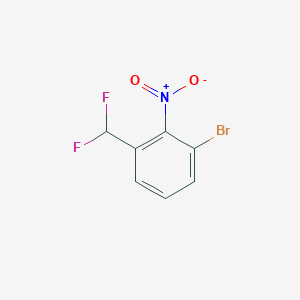
![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
